Homoepibatidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

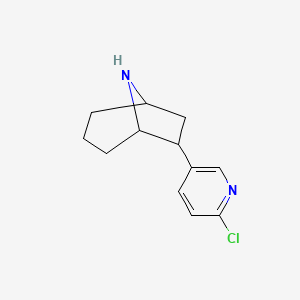

Homoepibatidine is a synthetic analogue of epibatidine, an alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound is known for its potent analgesic properties, which are attributed to its interaction with nicotinic acetylcholine receptors. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homoepibatidine involves several key steps, starting from the 8-azabicyclo[3.2.1]oct-6-ene and 9-azabicyclo[4.2.1]oct-7-ene precursors. These precursors are crucial for the reductive Heck coupling reactions . The total synthesis of this compound can be achieved using palladium-catalyzed Heck-type coupling reactions . Alternative synthetic routes involve starting from cyclohepta- and cycloocta-1,3-diene, followed by deoxygenation of tropane and homotropane epoxides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of palladium-catalyzed reactions and the availability of key precursors make the synthesis scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Homoepibatidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reductive reactions, such as the Heck coupling mentioned earlier, are crucial in its synthesis.

Substitution: this compound can undergo substitution reactions, particularly involving the pyridyl nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium catalysts are commonly used in reductive coupling reactions.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various analogues of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

Homoepibatidine has several scientific research applications:

Chemistry: It serves as a model compound for studying the structure-activity relationships of nicotinic acetylcholine receptor agonists.

Biology: this compound is used to investigate the binding properties and functional roles of nicotinic acetylcholine receptors in biological systems.

Medicine: Due to its potent analgesic properties, this compound is studied for its potential use in pain management and as a lead compound for developing new analgesics.

Industry: The compound’s unique properties make it valuable for the development of new pharmaceuticals and chemical probes.

Mechanism of Action

Homoepibatidine exerts its effects by binding to nicotinic acetylcholine receptors, specifically the neuronal subtypes. It acts as an agonist, leading to the activation of these receptors and subsequent depolarization of neuronal membranes . The molecular targets include various subunits of the nicotinic acetylcholine receptors, such as alpha-7, alpha-4, and beta-2 .

Comparison with Similar Compounds

Similar Compounds

Epibatidine: The parent compound, known for its potent analgesic properties.

Dihomoepibatidine: Another analogue with similar binding properties but lower affinity for nicotinic receptors.

Epibatidine Analogues: Various analogues with modifications in the pyridyl nitrogen or other structural elements.

Uniqueness

This compound is unique due to its specific binding affinity and potency at nicotinic acetylcholine receptors. Compared to epibatidine, this compound exhibits similar potency but may have different pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

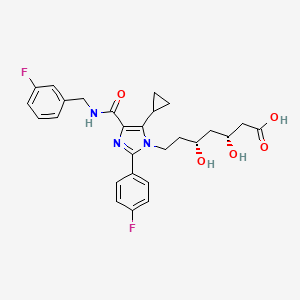

Molecular Formula |

C12H15ClN2 |

|---|---|

Molecular Weight |

222.71 g/mol |

IUPAC Name |

6-(6-chloropyridin-3-yl)-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C12H15ClN2/c13-12-5-4-8(7-14-12)10-6-9-2-1-3-11(10)15-9/h4-5,7,9-11,15H,1-3,6H2 |

InChI Key |

GDSORCYTZJIZHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(C(C1)N2)C3=CN=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt;Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt](/img/structure/B10826640.png)

![7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10826649.png)

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B10826650.png)

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826661.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826665.png)

![1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride](/img/structure/B10826698.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826710.png)

![methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826725.png)